5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential in cancer treatment. It belongs to the class of farnesyltransferase inhibitors (FTIs), which are compounds that target the farnesyltransferase enzyme and prevent it from adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, FTIs can potentially block the growth and proliferation of cancer cells.
Wirkmechanismus
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide works by inhibiting the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, this compound can potentially block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain signaling pathways involved in cancer growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows for targeted inhibition of this enzyme and its downstream effects on cancer cells. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective FTIs. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, there is ongoing research on the potential use of FTIs in other diseases, such as progeria (a rare genetic disorder that causes premature aging).
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those derived from breast, lung, and pancreatic cancers. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(14-8-9-3-2-6-19-9)10-7-12(18-15-10)11-4-1-5-17-11/h1-7H,8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGDDPMPCZZUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.